molecular formula C17H13NO B1436496 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol CAS No. 4752-58-3

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol

Cat. No. B1436496
Key on ui cas rn: 4752-58-3
M. Wt: 247.29 g/mol
InChI Key: ZIZCWUNKNLIXMX-WEVVVXLNSA-N
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Patent
US04918081

Procedure details

To a suspension of 28.2 g of 2-(2-(4-acetoxyphenyl)ethenyl)quinoline in 500 ml of methanol is added 2.58 g (0.25 equiv.) of Na2CO3. This is stirred for 24 hours at room temperature. To this reaction mixture is then added 200 ml of pH7 buffer (25% NH4OH) and the precipitate that forms is filtered off, washed with methanol and dried to give 4-[2-(quinolin-2-yl)ethenyl]phenol (M.P. 268°-270° C.).
Name
2-(2-(4-acetoxyphenyl)ethenyl)quinoline
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[CH:7][CH:6]=1)(=O)C.C([O-])([O-])=O.[Na+].[Na+].[NH4+].[OH-]>CO>[N:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[CH:22][C:13]=1[CH:12]=[CH:11][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-(2-(4-acetoxyphenyl)ethenyl)quinoline
Quantity
28.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=CC1=NC2=CC=CC=C2C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate that forms is filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C=CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04918081

Procedure details

To a suspension of 28.2 g of 2-(2-(4-acetoxyphenyl)ethenyl)quinoline in 500 ml of methanol is added 2.58 g (0.25 equiv.) of Na2CO3. This is stirred for 24 hours at room temperature. To this reaction mixture is then added 200 ml of pH7 buffer (25% NH4OH) and the precipitate that forms is filtered off, washed with methanol and dried to give 4-[2-(quinolin-2-yl)ethenyl]phenol (M.P. 268°-270° C.).
Name
2-(2-(4-acetoxyphenyl)ethenyl)quinoline
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[CH:7][CH:6]=1)(=O)C.C([O-])([O-])=O.[Na+].[Na+].[NH4+].[OH-]>CO>[N:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[CH:22][C:13]=1[CH:12]=[CH:11][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-(2-(4-acetoxyphenyl)ethenyl)quinoline
Quantity
28.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=CC1=NC2=CC=CC=C2C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate that forms is filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C=CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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